7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine
Description
7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazole-pyridine core substituted with a chlorine atom at position 7 and a 4-methylphenyl group at position 2. Its synthesis typically involves halogenation and coupling reactions, as seen in related derivatives .
Properties
IUPAC Name |
7-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-10-2-4-11(5-3-10)13-9-17-7-6-12(15)8-14(17)16-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWVGSOHBYQKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440402 | |
| Record name | 7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168837-37-4 | |
| Record name | 7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization to Form the Imidazo[1,2-a]pyridine Core
Ring closure employs condensation between α-bromoketones and 2-aminopyridines. Patent CN103936678A utilizes glyoxal (40% aqueous) with oxammonium sulfate in methanol/water (2:1 v/v), achieving 93% yield for a related imidazole intermediate. The mechanism proceeds via:
-
Formation of a Schiff base between glyoxal and 2-amino-4-methylpyridine
-
Nucleophilic attack by the α-carbon of p-methylacetophenone
-
Aromatization through dehydration
Reaction Conditions :
-
Temperature : 90–120°C
-
Catalyst : Tin(II) chloride (SnCl₂·2H₂O)
-
Time : 4–6 hours
Optimization of Purification Protocols
Crystallization Techniques
Recrystallization from methanol/ethyl acetate (10:1 v/v) removes unreacted starting materials and regioisomers, enhancing purity to >98%. Key factors:
-
Cooling rate : 0.5°C/min to prevent oiling out
-
Solvent polarity : Adjusted using sherwood oil (bp 160–180°C)
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to remove the chlorine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the 7th position.
Scientific Research Applications
7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Research: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The 4-methylphenyl group at position 2 is a key structural feature. Analogs with different aryl substituents demonstrate how electronic and steric effects influence properties:
Key Findings :
Substituent Variations on the Imidazo[1,2-a]pyridine Core
Modifications at positions 3, 6, and 7 significantly alter pharmacological and physical properties:
Key Findings :
Halogenation Patterns
Halogen placement affects electronic properties and bioactivity:
Key Findings :
Key Findings :
- Base-mediated reactions (e.g., NaHCO3) are efficient for methoxy-substituted derivatives .
- Transition metal-free methods are emerging but less common .
Pharmacological and Industrial Relevance
- c-Met Inhibition : Fluorine or chlorine at position 7/8 mimics imidazopyrimidines, critical for kinase inhibition .
- Fluorescent Markers: Derivatives with electron-withdrawing groups (e.g., NO2) show promise in genetic labeling .
- Drug Intermediates: Compounds like [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanol are precursors to Zolpidem analogs .
Biological Activity
7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-a]pyridine class, characterized by a fused heterocyclic structure that contributes to its biological activity. The presence of the chloro and methyl groups enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects.
- Antimicrobial Activity : It exhibits activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against various strains .
- Cancer Therapeutics : Research indicates that it may act as a c-Met inhibitor, affecting cell proliferation and signaling pathways in cancer cells .
Antimicrobial Properties
Research has demonstrated that imidazo[1,2-a]pyridine derivatives, including 7-Chloro-2-(4-methylphenyl), are effective against multidrug-resistant strains of M. tuberculosis. A study highlighted the compound's efficacy in high-throughput screening against Mycobacterium bovis BCG, confirming its potential as an anti-tubercular agent .
Anticancer Effects
The compound shows promise as a selective inhibitor of c-Met signaling pathways implicated in cancer progression. In vitro studies have reported significant effects on cell proliferation and apoptosis in various cancer cell lines, particularly breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
Case Studies
- Inhibition of c-Met Signaling : A study focusing on the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives revealed that modifications at specific positions enhance selectivity and potency against c-Met .
- Anti-Tubercular Activity : In a comprehensive review, several imidazo[1,2-a]pyridine compounds were identified as potent inhibitors against both drug-sensitive and resistant strains of M. tuberculosis, emphasizing their therapeutic potential in treating tuberculosis .
- Cytotoxicity Studies : Compounds similar to this compound have been evaluated for cytotoxic effects on various cancer cell lines. For example, derivatives showed IC50 values ranging from 2.43 to 14.65 µM against MDA-MB-231 and HepG2 cells, indicating significant growth inhibition .
Data Table: Biological Activities of this compound
Q & A
Q. What are the common synthetic routes for preparing 7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine?
The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. A representative method involves reacting 2-(4-methylphenyl)imidazo[1,2-a]pyridine with phosphoryl trichloride (POCl₃) in dimethylformamide (DMF) under reflux to introduce the chloro substituent at the 7-position . Alternative approaches include Vilsmeier-Haack formylation followed by halogenation, as described in protocols for related imidazopyridine derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and purity (e.g., δ ~8.5–9.0 ppm for pyridine protons) .
- X-ray crystallography : Resolves hydrogen bonding and intermolecular interactions, such as C–H⋯Cl and π-π stacking in crystal lattices .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 263.7 for the parent compound) .
Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives?
Imidazo[1,2-a]pyridines exhibit anxiolytic, cardiovascular, and neuroleptic properties due to interactions with GABA receptors, ion channels, and kinase targets . While specific data for this compound are limited, structurally similar analogs show activity against inflammatory and infectious diseases .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization requires controlled reaction conditions:
- Temperature : Reflux at 80–90°C in chloroform/DMF minimizes side reactions during chlorination .
- Catalysts : Lewis acids (e.g., AlCl₃) enhance regioselectivity in cyclization steps .
- Purification : Silica gel chromatography with ethyl acetate/petroleum ether (1:1) improves purity (>95%) .
Q. What structural features influence the compound’s pharmacological activity?
Structure-activity relationships (SAR) highlight:
- Chloro substituent : Enhances lipophilicity and target binding affinity (e.g., kinase inhibition) .
- 4-Methylphenyl group : Increases metabolic stability by reducing cytochrome P450 oxidation .
- Hydrogen bonding : The imidazole N–H and pyridine nitrogen participate in key interactions with biological targets .
Q. How do crystallographic data resolve contradictions in reported biological activities?
Crystal structures reveal conformational flexibility in the imidazo[1,2-a]pyridine core, which may explain divergent activities across assays. For example, hydrogen bonding with Cl⁻ anions in the lattice (O1–H1⋯Cl1) suggests potential off-target interactions in vitro .
Q. What computational methods support the design of derivatives with improved efficacy?
- DFT studies : Calculate electron density maps to predict reactive sites for functionalization (e.g., C-3 for carboxylation) .
- Molecular docking : Models interactions with biological targets (e.g., GABAₐ receptors) to prioritize derivatives .
- ADMET prediction : LogP (~2.8) and polar surface area (~45 Ų) indicate favorable blood-brain barrier penetration .
Methodological Considerations
Q. How to address low reproducibility in imidazopyridine synthesis?
- Standardize reagents : Use freshly distilled POCl₃ to avoid hydrolysis byproducts .
- Monitor intermediates : TLC (silica gel, hexane:EtOAc 3:1) tracks reaction progress .
- Control moisture : Conduct reactions under inert gas (N₂/Ar) to prevent side reactions .
Q. What strategies mitigate toxicity risks during handling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
